

Application Notes and Protocols for YKL-06-061

In Vivo Mouse Studies

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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of **YKL-06-061** in mouse models, based on currently available research. **YKL-06-061** is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC₅₀ values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.^{[1][2]} It has shown therapeutic potential in preclinical models of epilepsy and pancreatic cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo mouse studies investigating the effects of **YKL-06-061**.

Table 1: Efficacy of **YKL-06-061** in a PTZ-Induced Seizure Mouse Model^[3]

Treatment Group	Dose (mg/kg)	Administration Route	Seizure Score (Mean \pm SEM)	Latency to First Seizure (s, Mean \pm SEM)
DMSO + PTZ	-	i.p.	4.5 \pm 0.22	245.8 \pm 20.7
YKL-06-061 + PTZ	10	i.p.	3.33 \pm 0.33	385.0 \pm 40.4
YKL-06-061 + PTZ	20	i.p.	2.17 \pm 0.31	513.3 \pm 53.3
YKL-06-061 + PTZ	40	i.p.	1.5 \pm 0.22****	631.7 \pm 50.1****

*p < 0.05, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data extracted and summarized from figures in the cited reference.

Table 2: Effect of **YKL-06-061** on Immediate Early Gene (IEG) Expression in the Hippocampus of PTZ-Treated Mice[3]

Treatment Group	c-fos mRNA (relative expression)	Fos-B mRNA (relative expression)	Egr-1 mRNA (relative expression)	BDNF mRNA (relative expression)	NPAS4 mRNA (relative expression)
DMSO + PTZ	~7.5	~5.8	~3.1	~4.6	~6.9
YKL-06-061 + PTZ	~2.5*	~2.3	~1.8*	~2.1**	~2.8****

*p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data are approximate values estimated from bar graphs in the cited reference.

Experimental Protocols

Protocol 1: Administration of YKL-06-061 for Neuroprotective Studies in a PTZ-Induced Seizure Model

This protocol is adapted from a study investigating the neuroprotective effects of **YKL-06-061** in a pentylenetetrazole (PTZ)-induced seizure mouse model.[3]

1. Materials:

- **YKL-06-061**
- Dimethyl sulfoxide (DMSO)
- Pentylenetetrazole (PTZ)
- Normal Saline (NS)
- Male C57BL/6J mice
- Standard animal housing and handling equipment
- Injection syringes and needles

2. Animal Model:

- Male C57BL/6J mice are used.
- Seizures are induced by a single intraperitoneal (i.p.) injection of PTZ at a dose of 45 mg/kg. Control mice receive an equivalent volume of normal saline.[3]

3. **YKL-06-061** Preparation and Administration:

- Dissolve **YKL-06-061** in DMSO to the desired stock concentration.
- For administration, dilute the stock solution in normal saline to achieve the final desired doses of 10, 20, or 40 mg/kg. The final vehicle concentration should be consistent across all groups.
- Administer **YKL-06-061** or the vehicle (DMSO) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[3]

4. Experimental Procedure:

- Divide mice into the following groups:
- Vehicle (DMSO) + Normal Saline (NS)
- Vehicle (DMSO) + PTZ
- **YKL-06-061** (at varying doses) + NS
- **YKL-06-061** (at varying doses) + PTZ

- On the final day of treatment, 30 minutes after the last **YKL-06-061** or vehicle injection, administer PTZ (45 mg/kg, i.p.) or NS.[3]
- Immediately after PTZ or NS injection, observe the mice for 1 hour to score seizure behavior. [3]

5. Endpoint Analysis:

- Seizure Scoring: Assess the severity of seizures based on a standardized scoring system.
- Gene Expression Analysis: At the end of the observation period, euthanize the mice and collect brain tissue (e.g., hippocampus and prefrontal cortex) for analysis of immediate early gene (IEG) expression (e.g., c-fos, Fos-B, Egr-1) by RT-PCR.[3]

Protocol 2: General In Vivo Formulation and Administration of YKL-06-061

This protocol provides a general method for formulating **YKL-06-061** for in vivo studies, based on recommendations for poorly water-soluble compounds.

1. Materials:

- **YKL-06-061**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Saline (0.9% NaCl)
- Sterile tubes and vials
- Sonicator
- Heating apparatus (optional)

2. Formulation (for a 1 mg/mL solution):[1][4]

- This formulation is a common vehicle for delivering hydrophobic agents in vivo: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][4]
- Step 1: Weigh the required amount of **YKL-06-061**.
- Step 2: Dissolve **YKL-06-061** in DMSO to create a stock solution. Sonication is recommended to aid dissolution.[4]
- Step 3: Sequentially add PEG300, ensuring the solution is clear before adding the next solvent.

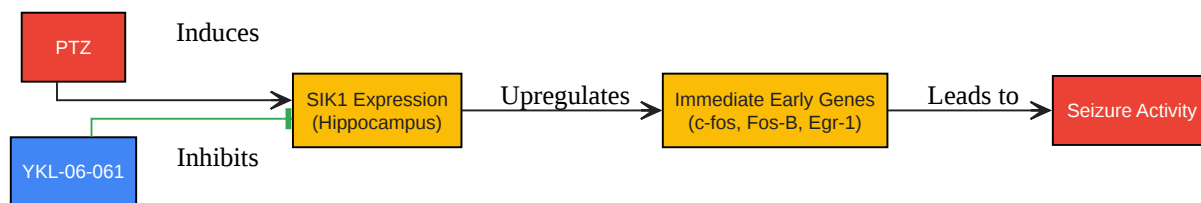
- Step 4: Add Tween 80 and mix thoroughly.
- Step 5: Finally, add the required volume of saline to reach the final concentration.
- Note: Prepare the working solution fresh for immediate use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

3. Administration:

- The route of administration (e.g., intraperitoneal, oral, intravenous) will depend on the specific experimental design.
- Calculate the injection volume based on the animal's body weight and the desired dose.

Signaling Pathways and Experimental Workflow

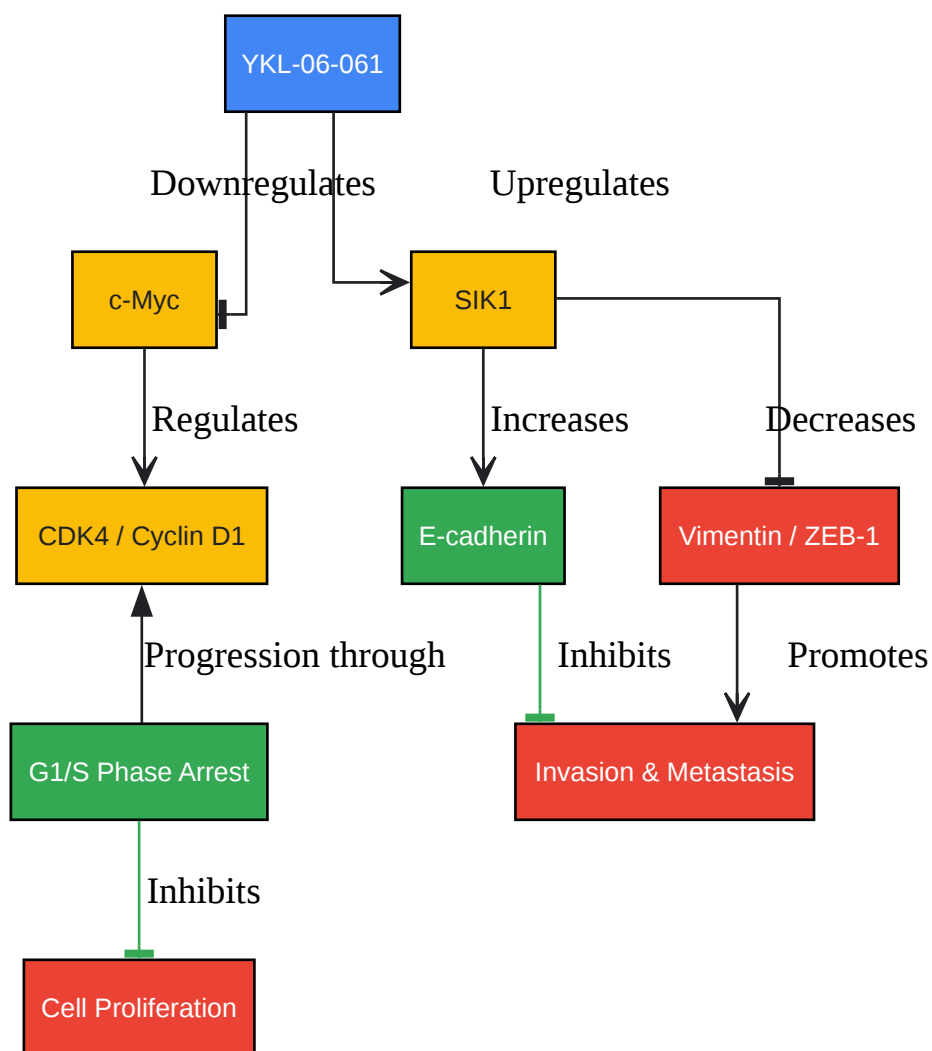
Signaling Pathway of **YKL-06-061** in Epilepsy



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Caption: Proposed mechanism of **YKL-06-061** in preventing PTZ-induced seizures.

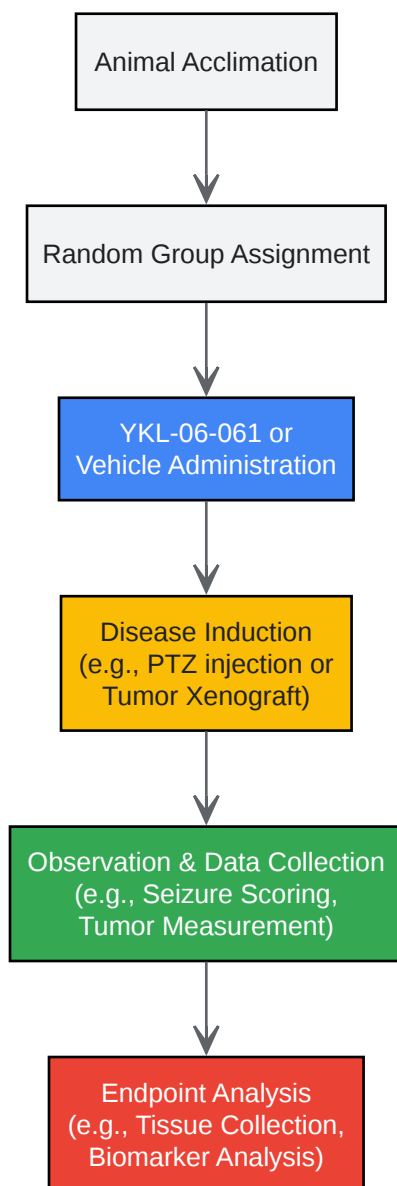
Signaling Pathway of **YKL-06-061** in Pancreatic Cancer



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Caption: Antitumor mechanism of **YKL-06-061** in pancreatic cancer.[5][6]

Experimental Workflow for In Vivo Mouse Studies



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Caption: General experimental workflow for in vivo mouse studies with **YKL-06-061**.

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